1,1-Dinitroundecane
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Overview
Description
1,1-Dinitroundecane is an organic compound with the molecular formula C11H22N2O4 It is characterized by the presence of two nitro groups (-NO2) attached to the first carbon of an undecane chain
Preparation Methods
The synthesis of 1,1-Dinitroundecane typically involves nitration reactions. One common method is the nitration of undecane using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dinitro compound. Industrial production methods may involve continuous flow reactors to optimize yield and safety.
Chemical Reactions Analysis
1,1-Dinitroundecane undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso compounds.
Reduction: Reduction of the nitro groups can yield amines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1,1-Dinitroundecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dinitroundecane involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and processes, making it a compound of interest in biochemical research.
Comparison with Similar Compounds
1,1-Dinitroundecane can be compared with other nitroalkanes such as 1,1-Dinitroethane and 1,1-Dinitropropane. While these compounds share the presence of nitro groups, this compound is unique due to its longer carbon chain, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where longer chain nitro compounds are required.
Similar Compounds
- 1,1-Dinitroethane
- 1,1-Dinitropropane
- 1,1-Dinitrobutane
These compounds are structurally similar but differ in the length of their carbon chains, which can affect their reactivity and applications.
Properties
CAS No. |
62115-89-3 |
---|---|
Molecular Formula |
C11H22N2O4 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
1,1-dinitroundecane |
InChI |
InChI=1S/C11H22N2O4/c1-2-3-4-5-6-7-8-9-10-11(12(14)15)13(16)17/h11H,2-10H2,1H3 |
InChI Key |
ZOXIIUJZWPLBON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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